Methyl (3R)-3-amino-3-(4-hydroxy-3-methylphenyl)propanoate
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Overview
Description
Methyl (3R)-3-amino-3-(4-hydroxy-3-methylphenyl)propanoate is an organic compound with a complex structure that includes an amino group, a hydroxy group, and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3R)-3-amino-3-(4-hydroxy-3-methylphenyl)propanoate typically involves multiple steps, starting from readily available precursors One common method involves the esterification of 3-(4-hydroxy-3-methylphenyl)propanoic acid with methanol in the presence of a strong acid catalyst
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-3-amino-3-(4-hydroxy-3-methylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group can participate in electrophilic aromatic substitution reactions, where it can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3-(4-hydroxy-3-methylphenyl)propanoic acid.
Reduction: Formation of 3-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl (3R)-3-amino-3-(4-hydroxy-3-methylphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl (3R)-3-amino-3-(4-hydroxy-3-methylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxy groups play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-hydroxy-3-methylphenyl)propanoate: Lacks the amino group, making it less versatile in certain chemical reactions.
3-(4-Hydroxy-3-methylphenyl)propanoic acid: Lacks the ester group, affecting its solubility and reactivity.
3-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid:
Uniqueness
Methyl (3R)-3-amino-3-(4-hydroxy-3-methylphenyl)propanoate is unique due to the presence of both amino and hydroxy groups, along with a methyl ester group. This combination of functional groups provides a versatile platform for various chemical modifications and applications, making it a valuable compound in scientific research.
Biological Activity
Methyl (3R)-3-amino-3-(4-hydroxy-3-methylphenyl)propanoate, also known as a derivative of phenylpropanoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features both amino and hydroxy functional groups, which play crucial roles in its interactions with biological systems.
- Molecular Formula : C11H15NO3
- Molecular Weight : 209.24 g/mol
- CAS Number : 1131225-28-9
- Boiling Point : Approximately 353.3 °C
- Density : 1.176 g/cm³
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxy and amino groups allow for:
- Enzyme Interactions : The compound can act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways.
- Receptor Binding : Its structure enables binding to receptors, potentially modulating signaling pathways related to cell growth and apoptosis.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
- Antitumor Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells through the activation of caspase pathways .
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems and reduction of oxidative stress .
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines, which can be beneficial in treating conditions like arthritis .
Study on Antitumor Effects
A notable study evaluated the effects of this compound on various cancer cell lines including MDA-MB-231 and Hs 578T. The results indicated:
- IC50 Values : The concentration required to inhibit cell growth by 50% was found to be significantly lower than that of untreated controls.
- Mechanism of Action : The compound was observed to increase the expression of apoptotic markers, suggesting a mechanism involving programmed cell death.
Neuroprotective Study
Another investigation focused on the neuroprotective effects of this compound in a model of oxidative stress. Key findings included:
- Reduction in Oxidative Damage : Treatment with the compound resulted in decreased levels of reactive oxygen species (ROS).
- Improvement in Cell Viability : Neuronal cells treated with this compound showed improved survival rates compared to controls exposed to oxidative stress.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl (3R)-3-amino-3-(4-hydroxy-3-methylphenyl)propanoate |
InChI |
InChI=1S/C11H15NO3/c1-7-5-8(3-4-10(7)13)9(12)6-11(14)15-2/h3-5,9,13H,6,12H2,1-2H3/t9-/m1/s1 |
InChI Key |
JKZRFVPJVAETRX-SECBINFHSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@@H](CC(=O)OC)N)O |
Canonical SMILES |
CC1=C(C=CC(=C1)C(CC(=O)OC)N)O |
Origin of Product |
United States |
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